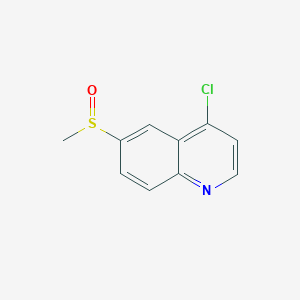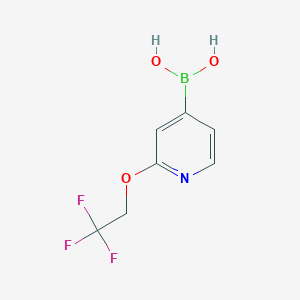![molecular formula C16H16O2 B13671852 5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is an organic compound with the molecular formula C16H16O2. This compound is part of the naphthalene family and features a methoxy group attached to the naphthalene ring system. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted naphthalene derivative with a suitable cyclizing agent. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one involves its interaction with specific molecular targets. The methoxy group and the naphthalene ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,6,8,9-Tetrahydrobenzocyclohepten-7-one: Shares a similar core structure but lacks the methoxy group.
4a,5,9,10,11,12-Hexahydro-6H-benzo[a]cyclohepta[hi]benzofuran: Another related compound with a different substitution pattern.
Uniqueness
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
5-methoxy-8,9,10,11-tetrahydrocyclohepta[a]naphthalen-7-one |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-14-12(7-4-5-9-15(14)17)11-6-2-3-8-13(11)16/h2-3,6,8,10H,4-5,7,9H2,1H3 |
Clave InChI |
XQFRHHDDZDUWJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCCCC2=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Furo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13671790.png)

![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)

![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)



